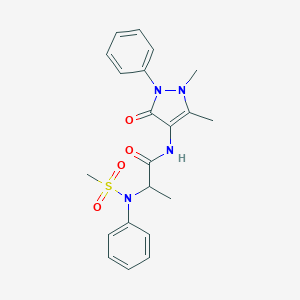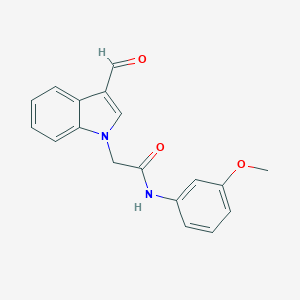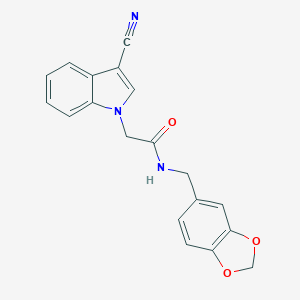![molecular formula C28H25BrN2O5S B297927 methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297927.png)
methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is commonly known as MBOT and is a member of the thiazolidinedione family of compounds.
作用機序
The mechanism of action of MBOT is not fully understood, but it is believed to involve the inhibition of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, as well as inflammation. By inhibiting the PPARγ pathway, MBOT may be able to reduce inflammation and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
MBOT has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MBOT can induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that MBOT can reduce tumor growth and metastasis in mouse models of breast and lung cancer.
実験室実験の利点と制限
One of the main advantages of MBOT is its potent antitumor activity against a variety of cancer cell lines. It also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of MBOT is its relatively complex synthesis method, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for MBOT research. One area of interest is the development of more efficient and scalable synthesis methods for MBOT. Another area of interest is the investigation of MBOT's potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Finally, there is a need for further studies to elucidate the mechanism of action of MBOT and to identify potential drug targets for the development of novel therapeutics.
合成法
The synthesis of MBOT involves a multistep process that starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is followed by the reaction of 4-chlorobenzoic acid with 2-aminoethanethiol hydrochloride to form 2-[(4-chlorobenzoyl)amino]ethanethiol hydrochloride. The next step involves the reaction of 2-[(4-chlorobenzoyl)amino]ethanethiol hydrochloride with methyl 4-bromobenzoate to form methyl 4-[(2-[(4-chlorobenzoyl)amino]ethyl)thio]benzoate. Finally, the reaction of methyl 4-[(2-[(4-chlorobenzoyl)amino]ethyl)thio]benzoate with 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde in the presence of a base yields MBOT.
科学的研究の応用
MBOT has been widely used in scientific research due to its unique chemical properties. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. MBOT has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
製品名 |
methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
分子式 |
C28H25BrN2O5S |
分子量 |
581.5 g/mol |
IUPAC名 |
methyl 4-[[(5E)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C28H25BrN2O5S/c1-4-31-26(32)24(37-28(31)30-21-12-10-20(11-13-21)27(33)35-3)16-19-14-22(29)25(23(15-19)34-2)36-17-18-8-6-5-7-9-18/h5-16H,4,17H2,1-3H3/b24-16+,30-28? |
InChIキー |
ZEWMKXFRQJXFOU-VOIZFXIKSA-N |
異性体SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)/SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)SC1=NC4=CC=C(C=C4)C(=O)OC |
正規SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)SC1=NC4=CC=C(C=C4)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethyl-2-[(4-methylphenyl)imino]-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297844.png)
![Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297846.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-ethoxy-N-phenylbenzenesulfonamide](/img/structure/B297847.png)
![N-(4-ethoxyphenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B297848.png)

![Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297851.png)



![1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B297863.png)

![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-(4-methoxy-2-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297865.png)

![ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297871.png)